molecular formula C23H25N5OS B4135408 1-(4-phenylpiperazin-1-yl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-(4-phenylpiperazin-1-yl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B4135408
M. Wt: 419.5 g/mol
InChI Key: OQVPUBXQIUYEOL-UHFFFAOYSA-N
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Description

1-{[(4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine is a complex organic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, a piperazine ring, and various substituents that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-phenylpiperazin-1-yl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone typically involves multiple steps. One common method involves the initial formation of the 1,2,4-triazole ring through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate aldehydes or ketones. The resulting triazole intermediate is then subjected to further functionalization to introduce the allyl and phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[(4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or piperazine rings are substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and analgesic properties.

    Industry: The compound is explored for its use in materials science, particularly in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-phenylpiperazin-1-yl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, such as iron in the heme moiety of enzymes, affecting their activity. The piperazine ring can interact with various receptors in the body, modulating their function. These interactions lead to the compound’s observed biological effects, such as antimicrobial and anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine
  • 1-{[(4-Bromo-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine
  • 1-{[(4-Chloro-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine

Uniqueness

1-{[(4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine is unique due to the presence of the allyl group, which can undergo additional chemical reactions, such as polymerization. This makes the compound versatile for various applications, particularly in materials science and medicinal chemistry.

Properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5OS/c1-2-13-28-22(19-9-5-3-6-10-19)24-25-23(28)30-18-21(29)27-16-14-26(15-17-27)20-11-7-4-8-12-20/h2-12H,1,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVPUBXQIUYEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-phenylpiperazin-1-yl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-phenylpiperazin-1-yl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Reactant of Route 3
Reactant of Route 3
1-(4-phenylpiperazin-1-yl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Reactant of Route 4
Reactant of Route 4
1-(4-phenylpiperazin-1-yl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Reactant of Route 5
1-(4-phenylpiperazin-1-yl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Reactant of Route 6
Reactant of Route 6
1-(4-phenylpiperazin-1-yl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

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